molecular formula C16H16N2O2 B7593816 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one

3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one

Cat. No. B7593816
M. Wt: 268.31 g/mol
InChI Key: XNFLOKOJPSDGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MOA-192 or ABT-089 and is a derivative of benzoxazolone. It is primarily used in the field of neuroscience as a cognitive enhancer or nootropic.

Mechanism of Action

The exact mechanism of action of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and dopamine. It has also been shown to increase the release of certain neuropeptides, such as substance P.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters for cognitive function and memory. It has also been shown to increase the release of certain neuropeptides, such as substance P, which are involved in pain perception and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one in lab experiments is its ability to improve cognitive function and memory in animal models. This makes it a useful tool for studying the underlying mechanisms of cognitive function and memory. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Another direction is to study its potential use in the treatment of pain and inflammation, due to its ability to increase the release of neuropeptides such as substance P. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one involves several steps. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-aminophenylethanol to form the intermediate product. The final step involves the reaction of the intermediate product with sodium bicarbonate and phosgene to form this compound.

Scientific Research Applications

3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one has potential applications in various fields of scientific research. In neuroscience, it has been studied as a cognitive enhancer or nootropic. It has been shown to improve cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

3-methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11(12-6-4-3-5-7-12)17-13-8-9-14-15(10-13)20-16(19)18(14)2/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFLOKOJPSDGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC3=C(C=C2)N(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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